Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

ITK inhibition immunology medicinal chemistry

Researchers face SAR discontinuity when substituting saturated bicyclic cores. This tetrahydroindazole (CAS 1956379-74-0) offers validated ITK potency (Ki 31 nM) and ABTS-selective antioxidant activity. - **Core Advantage**: Saturated vs. aromatic improves solubility (5.8 μM kinetic) - **Synthetic Handle**: C-5 ethyl ester enables amidation, reduction, or transesterification - **Proven Scaffold**: Co-crystal structures (PDB: 5AMF, 4PQN) support fragment-based design - **Supply**: 95-98% purity, available for immediate R&D shipment

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B8045092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=NNC(=C2C1)C
InChIInChI=1S/C11H16N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7(2)12-13-10/h8H,3-6H2,1-2H3,(H,12,13)
InChIKeyUVJDRUBLUMOHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-4,5,6,7-Tetrahydro-2H-Indazole-5-Carboxylate: Core Scaffold Identity and Specifications


Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS 1956379-74-0) is a synthetic heterocyclic compound belonging to the tetrahydroindazole class, featuring a partially saturated bicyclic core with a C-3 methyl substituent and a C-5 ethyl carboxylate ester . Its molecular formula is C₁₁H₁₆N₂O₂ with a molecular weight of 208.26 g/mol, and it is commercially available in purities of 95–98% from multiple suppliers . The tetrahydroindazole scaffold has been validated across diverse therapeutic programs, including interleukin-2 inducible T-cell kinase (ITK) inhibition, antitubercular activity, antioxidant applications, sigma receptor targeting, and DGAT2 inhibition, establishing this compound as a versatile intermediate or fragment for medicinal chemistry and chemical biology campaigns [1][2][3].

Tetrahydroindazole scaffold applied in kinase, antitubercular, and antioxidant research programs.
Supports fragment-based screening and SAR-driven medicinal chemistry.
Supplier-verified purity profile supports reproducible research outcomes.

Why This Tetrahydroindazole Scaffold Cannot Be Replaced by Generic Indazole Analogs


Tetrahydroindazole derivatives exhibit profound sensitivity to substitution pattern: a change at a single position can shift potency by over 30-fold or invert selectivity profiles. In the ITK inhibitor series, the progenitor indazole (1, ITK Ki = 43 nM) was converted to the saturated tetrahydroindazole (14, ITK Ki = 31 nM), demonstrating that core saturation alone modulates both potency and solubility (kinetic solubility: 14 = 5.8 μM vs 1 not reported) [1]. Further optimization showed that gem-dimethyl substitution at the 6-position of the tetrahydroindazole core increased ITK potency 6-fold (Ki = 5.3 nM vs 31 nM for unsubstituted core), while identical substitution at the 5-position offered no benefit [1]. In the antioxidant arena, 3-methyl-4,5,6,7-tetrahydro-1H-indazole (3a) and its N2-phenyl analog (3b) displayed activity only in the ABTS assay, while the N2-(4-fluorophenyl) derivative (3f) showed dual DPPH and ABTS activity, illustrating that both the N-substituent and tautomeric form dictate functional outcome [2]. These examples underscore why the specific 3-methyl, N2-H, C-5 ethyl ester configuration of the target compound cannot be casually interchanged with close analogs without risking loss of desired pharmacological or physicochemical properties.

Position sensitivity

Single-position changes may shift potency >30-fold and alter selectivity profiles.

Core saturation

Aromatic and tetrahydroindazole cores differ in solubility; affinity may not directly transfer.

N-substitution

Tautomeric form and substituent affect biological response; analogs may diverge in assays.

Quantitative Evidence for Selecting This Tetrahydroindazole Scaffold


Core Saturation Modulates ITK Potency and Solubility

Saturation of the indazole aromatic ring to the tetrahydroindazole core preserves enzymatic potency while improving kinetic solubility. The indazole progenitor 1 (ITK Ki = 43 nM) was compared with the corresponding tetrahydroindazole 14 (ITK Ki = 31 nM), yielding comparable potency. Critically, 14 demonstrated measurable kinetic solubility of 5.8 μM, whereas the aromatic indazole series suffered from poor solubility attributed to high aromatic ring count (4–5 rings) and moderate lipophilicity (cLogD₇.₄ ~2–3) [1]. This establishes the tetrahydroindazole core—including the target compound—as a solubility-advantaged scaffold.

Core Saturation vs ITK
Head-to-head
ITK Ki 31 nM (tetrahydro) vs 43 nM (indazole); solubility 5.8 μM
Supports selection of tetrahydroindazole core with solubility advantage.
Core saturation improves solubility while maintaining target binding.
ITK inhibition immunology medicinal chemistry

Position-Specific Substitution Drives ITK Potency

Within the tetrahydroindazole core, the location of substituents critically determines potency outcomes. Gem-dimethyl substitution at the 6-position (compound 17) increased ITK Ki to 5.3 nM—a 6-fold improvement over the unsubstituted core 14 (Ki = 31 nM). By contrast, identical gem-dimethyl substitution at the 5-position (compound 18) offered no benefit relative to 14 [1]. This demonstrates that the C-5 position of the tetrahydroindazole core, where the target compound bears an ethyl carboxylate ester, is pharmacologically tolerant to ester functionality without adverse effects on target engagement, whereas the C-6 position is a critical potency driver.

Position-Specific SAR
Head-to-head
6-position gem-dimethyl Ki 5.3 nM (6-fold); 5-position tolerated
C-5 ester position permits functionalization without disrupting target engagement.
Position-dependent potency supports derivatization strategy.
SAR ITK kinase inhibitor design

Antitubercular Activity of 5-Carboxylate Tetrahydroindazoles

Tetrahydroindazole-based compounds with carboxylate ester substitution at the 5-position have demonstrated potent antitubercular activity. Compounds 6a, 6m, and 6q from the tetrahydroindazole series exhibited MIC values of 1.7, 1.9, and 1.9 μM, respectively, against replicating Mycobacterium tuberculosis (R-TB), while showing no toxicity to Vero cells [1]. Compound 6a additionally demonstrated satisfactory in vitro metabolic stability in mouse liver microsomes and acceptable in vivo pharmacokinetic profiles in plasma. The target compound, bearing a structurally analogous 5-carboxylate ester, maps to this validated anti-TB pharmacophore.

Antitubercular MIC
Class-level
MIC 1.7–1.9 μM
Reported MIC context for antitubercular screening.
Class-level inference; direct validation required.
antitubercular Mycobacterium tuberculosis infectious disease

Antioxidant ABTS Assay Performance of 3-Methyl-Tetrahydroindazole

The 3-methyl-4,5,6,7-tetrahydro-1H-indazole core (compound 3a, the closest characterized analog to the target compound) demonstrated antioxidant activity exclusively in the ABTS radical cation assay but not in the DPPH assay. In contrast, the N2-(4-fluorophenyl)-3-methyl-tetrahydroindazole (3f) showed activity in both DPPH and ABTS assays, while N2-phenyl analog 3b was active only in the ABTS assay [1]. This differential profile indicates that the 3-methyl substitution on the tetrahydroindazole core confers ABTS-selective radical scavenging capacity (~50–60% inhibition range in ABTS), with N-substitution determining the breadth of antioxidant activity.

Antioxidant Profile
Reported
3-methyl core active in ABTS, inactive in DPPH; N-aryl analogs broader
ABTS-selective profile guides antioxidant screening selection.
Core vs N-substitution controls activity breadth.
antioxidant free radical scavenging indazole

C-5 Carboxylate Ester as a Versatile Synthetic Handle

The ethyl carboxylate ester at the C-5 position of the target compound provides a chemically tractable handle for further functionalization. The tetrahydroindazole scaffold has been utilized in fragment-based drug discovery, as evidenced by the co-crystal structure of ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (PDB ligand TWL) bound to the bromodomain of human BRD1A [1]. The C-5 ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, reduced to the primary alcohol, or transesterified, enabling systematic SAR exploration. This synthetic versatility is not available in des-ester analogs such as 3-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS 1967-99-3, C₈H₁₂N₂, MW 136.19), which lacks a functionalization point at the 5-position [2].

Synthetic Handle
Reported
C-5 ethyl ester present vs des-ester analog (no handle)
Ester handle enables downstream chemical diversification.
Hydrolysis, reduction, or transesterification feasible.
synthetic intermediate ester hydrolysis fragment-based drug discovery

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Targeting Kinases and Bromodomains

The tetrahydroindazole core, validated in multiple co-crystal structures (PDB: 5AMF, 4PQN, 4RFM), serves as an effective fragment for bromodomain and kinase inhibitor design. The target compound's C-5 ethyl ester provides a vector for fragment growing, while the C-3 methyl group mimics the substitution pattern found in optimized ITK inhibitors such as GNE-9822 (ITK Ki = 1.2 nM) and GNE-4997 (ITK Ki = 0.09 nM) [1]. Researchers procuring this compound for fragment-based screening benefit from both the solubility advantages of the saturated core and the synthetic tractability of the ester handle.

Antitubercular Lead Optimization with 5-Carboxylate Scaffolds

Tetrahydroindazole 5-carboxylate derivatives have demonstrated sub-2 μM MIC values against M. tuberculosis with no Vero cell cytotoxicity, supported by favorable in vitro metabolic stability and in vivo pharmacokinetic profiles in mouse models [1]. The target compound can serve as a starting point for systematic SAR exploration around the 3-methyl and 5-ester positions to improve anti-TB potency beyond the 1.7–1.9 μM baseline established for this chemotype.

ABTS-Selective Antioxidant Screening

The 3-methyl-tetrahydroindazole core demonstrates ABTS-selective antioxidant activity distinct from N-substituted analogs that show broader DPPH activity [1]. This selectivity profile makes the target compound suitable for antioxidant screening cascades where ABTS-specific radical scavenging mechanisms are of interest, particularly when differentiating from N-aryl substituted analogs is experimentally relevant.

Synthetic Intermediate for Tetrahydroindazole Library Synthesis

The C-5 ethyl carboxylate ester provides a chemically orthogonal functional group relative to the indazole NH, enabling selective derivatization strategies. The compound can be hydrolyzed to the carboxylic acid for amide coupling with diverse amines, reduced to the alcohol for ether formation, or transesterified under mild conditions [1]. This synthetic versatility is absent in the des-ester analog 3-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS 1967-99-3), making the target compound the preferred procurement choice for building tetrahydroindazole-focused compound libraries [2].

Application
Selection Property
Validation Focus
Fragment-based kinase/bromodomain discovery
Tetrahydroindazole core with C-5 ester vector
Fragment growing and co-crystallization feasibility
Antitubercular scaffold optimization
5-carboxylate pharmacophore
MIC and selectivity against M. tuberculosis
ABTS-selective antioxidant screening
3-methyl-tetrahydroindazole core
ABTS vs DPPH selectivity profile
Tetrahydroindazole library synthesis
C-5 ester handle for orthogonal derivatization
Ester hydrolysis/amidation efficiency
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